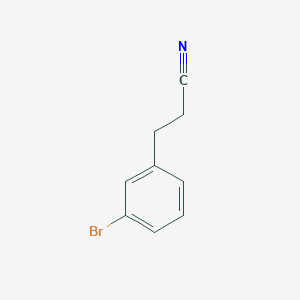

3-(3-Bromophenyl)propanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQWMXLVAOMQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370831 | |

| Record name | 3-(3-bromophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376646-63-8 | |

| Record name | 3-(3-bromophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Bromophenyl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(3-Bromophenyl)propanenitrile CAS number

An In-Depth Technical Guide to 3-(3-Bromophenyl)propanenitrile (CAS: 376646-63-8) for Advanced Research Applications

Executive Summary

This compound is a versatile bifunctional organic building block of significant interest to the pharmaceutical and materials science sectors. Its structure, featuring a propanenitrile chain attached to a brominated phenyl ring, offers two distinct and highly reactive sites for chemical modification. The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. Concurrently, the nitrile group is a valuable synthetic precursor that can be readily transformed into primary amines, carboxylic acids, or ketones. This guide provides a senior-level perspective on the core attributes of this compound, detailing its physicochemical properties, a robust and logical synthetic protocol, comprehensive analytical characterization strategies, and its strategic application in modern drug discovery.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of reproducible science. This compound is unambiguously identified by its CAS number, 376646-63-8.[1][2][3][4] Its key identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 376646-63-8 | [1][2][5] |

| Molecular Formula | C₉H₈BrN | [6] |

| Molecular Weight | 210.07 g/mol | [6] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-(3-Bromophenyl)propionitrile, 2-(3-Bromophenyl)ethyl cyanide | [1][3] |

| Physical Form | Solid | |

| Boiling Point | 326.9°C at 760 mmHg (Predicted) | [7] |

| Flash Point | 151.5°C (Predicted) | [7] |

| InChI Key | DCQWMXLVAOMQAN-UHFFFAOYSA-N | |

| SMILES | C1=CC(=CC(=C1)Br)CCC#N | [8] |

Synthesis and Mechanistic Considerations

While multiple synthetic routes can be envisioned, a highly reliable and scalable approach for this compound involves a classical nucleophilic substitution pathway. This strategy is predicated on the availability of the corresponding phenethyl bromide precursor and its reaction with a cyanide salt. The choice of this method is based on its high efficiency, operational simplicity, and the predictable reactivity of the starting materials.

Proposed Synthetic Workflow

The logical two-step synthesis starts from commercially available 3-bromophenylethanol.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Self-Validating System)

Step 1: Synthesis of 1-Bromo-3-(2-bromoethyl)benzene

-

Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar) is charged with 3-bromophenylethanol (1.0 eq) dissolved in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

-

Reagent Addition: The solution is cooled to 0°C in an ice bath. Phosphorus tribromide (PBr₃, ~0.4 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below 10°C. Causality: The dropwise addition at low temperature is critical to control the exothermic reaction and prevent side product formation.

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2-4 hours or until TLC/GC-MS analysis shows complete consumption of the starting alcohol.

-

Workup & Purification: The reaction is carefully quenched by pouring it over ice water. The organic layer is separated, washed sequentially with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude 1-bromo-3-(2-bromoethyl)benzene, which can be used directly or purified by vacuum distillation.

Step 2: Synthesis of this compound (CAS: 376646-63-8)

-

Reactor Setup: A flask is charged with sodium cyanide (NaCN, 1.1 eq) and a polar aprotic solvent such as DMSO or acetone. Causality: Polar aprotic solvents are chosen because they solvate the cation (Na⁺) but not the nucleophile (CN⁻), enhancing the nucleophilicity of the cyanide ion for an efficient Sₙ2 reaction.

-

Reagent Addition: The crude 1-bromo-3-(2-bromoethyl)benzene (1.0 eq) from the previous step, dissolved in a minimal amount of the reaction solvent, is added to the cyanide suspension.

-

Reaction: The mixture is heated to 50-70°C and stirred vigorously for 6-12 hours. The reaction progress is monitored by TLC or GC-MS, looking for the disappearance of the dibromide intermediate.

-

Workup & Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate or diethyl ether. The combined organic extracts are washed thoroughly with water and brine to remove residual DMSO and inorganic salts. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization and Analytical Protocols

While a dedicated analytical standard with full spectral data may not be readily available from all suppliers, the structure of this compound allows for a confident prediction of its key spectroscopic features. A robust quality control (QC) protocol would involve a combination of NMR, IR, and Mass Spectrometry.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| IR Spectroscopy | C≡N stretch | ~2250 cm⁻¹ (sharp, medium intensity) | This is a highly characteristic and diagnostically useful absorption for nitriles.[9] |

| C-Br stretch | 600-800 cm⁻¹ | Typical region for aryl bromides. | |

| ¹H NMR | Aromatic Protons | δ 7.20 - 7.60 ppm (4H, multiplet) | Protons on the brominated benzene ring. |

| -CH₂-C≡N | δ ~2.6 ppm (2H, triplet) | Methylene group alpha to the electron-withdrawing nitrile group. | |

| Ar-CH₂- | δ ~2.9 ppm (2H, triplet) | Benzylic-type methylene group adjacent to the other CH₂ group. | |

| ¹³C NMR | Nitrile Carbon (C≡N) | δ 115 - 120 ppm | Characteristic chemical shift for a nitrile carbon.[9] |

| Aromatic Carbons | δ 120 - 140 ppm (6C) | Includes the C-Br carbon at ~122 ppm and the substituted carbon at ~140 ppm. | |

| Aliphatic Carbons | δ ~20 ppm (-CH₂-CN), δ ~32 ppm (Ar-CH₂-) | Expected shifts for the two sp³ hybridized carbons in the propyl chain. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 210/208 | Isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) provides definitive evidence of its presence. |

| Key Fragment | m/z 182/184 | Loss of the ethyl group (-C₂H₄) via McLafferty rearrangement is possible. |

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its capacity as a versatile intermediate. The bromine and nitrile functionalities are orthogonal handles for a diverse array of chemical transformations, making it a powerful scaffold for building molecular complexity.

Key Synthetic Transformations

Sources

- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 2. 376646-63-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scbt.com [scbt.com]

- 5. 376646-63-8|this compound|BLD Pharm [bldpharm.com]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. PubChemLite - this compound (C9H8BrN) [pubchemlite.lcsb.uni.lu]

- 9. WO2014184754A1 - Method for preparing anastrozole for pharmaceutical purposes - Google Patents [patents.google.com]

3-(3-Bromophenyl)propanenitrile structure

An In-depth Technical Guide to 3-(3-Bromophenyl)propanenitrile: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This compound is a bifunctional organic molecule of significant interest to the medicinal and process chemist. Possessing both a synthetically versatile nitrile group and a brominated aromatic ring, it serves as a valuable building block for the elaboration of more complex molecular architectures. The propanenitrile moiety provides a three-carbon chain that can be readily transformed into key functional groups such as primary amines and carboxylic acids, while the bromine atom offers a reactive handle for a host of cross-coupling reactions. This guide provides a comprehensive overview of the physicochemical properties, plausible synthetic routes with mechanistic rationale, detailed spectroscopic characterization, and potential applications of this compound as a strategic intermediate in modern drug development.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is foundational for its effective use in a research setting. The key identifiers and properties for this compound are summarized below.

Chemical Properties and Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BrN | |

| Molecular Weight | 210.07 g/mol | |

| CAS Number | 376646-63-8 | [1] |

| Appearance | Solid | |

| Boiling Point | 118 °C at 1 mmHg | [1] |

| Density | 1.42 g/cm³ | [1] |

| SMILES String | Brc1cccc(CCC#N)c1 | |

| InChI Key | DCQWMXLVAOMQAN-UHFFFAOYSA-N |

Safety and Handling

While a dedicated, comprehensive safety sheet for this specific compound is not universally published, data from suppliers and structurally related molecules provide a strong basis for safe handling protocols.

-

Hazard Classification: Classified as harmful to aquatic life (Aquatic Chronic 3, H412).

-

Inferred Hazards: Based on analogous structures like 3-bromophenylacetonitrile, the compound should be handled as a potential irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Synthesis and Mechanistic Rationale

While multiple synthetic routes to this compound can be envisaged, the most direct and industrially scalable approach is via the nucleophilic substitution of a suitable 3-bromophenylethyl halide with a cyanide salt. This method is reliable for constructing the propanenitrile backbone.

Proposed Synthetic Workflow: Nucleophilic Cyanation

The following workflow describes a robust and plausible method for the laboratory-scale synthesis of the title compound.

Detailed Experimental Protocol (Representative)

Objective: To synthesize this compound from 1-bromo-3-(2-bromoethyl)benzene.

Reagents & Equipment:

-

1-bromo-3-(2-bromoethyl)benzene (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate, Diethyl ether, Water (deionized)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Separatory funnel, rotary evaporator, silica gel for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-bromo-3-(2-bromoethyl)benzene in anhydrous DMSO.

-

Reagent Addition: Add sodium cyanide to the solution in one portion. Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood, avoiding inhalation or skin contact.

-

Reaction: Heat the mixture to 60-70 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMSO and inorganic salts.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure this compound.

Mechanistic Rationale (Causality):

-

Choice of Reagents: Sodium cyanide provides the cyanide nucleophile (⁻CN). The precursor, a phenylethyl halide, has a primary carbon attached to the halogen, which is ideal for an Sₙ2 reaction and minimizes competing elimination (E2) reactions.

-

Choice of Solvent: A polar aprotic solvent like DMSO or DMF is crucial. These solvents solvate the cation (Na⁺) effectively, leaving the cyanide anion "naked" and highly nucleophilic, thus accelerating the rate of the Sₙ2 reaction. They are also able to dissolve both the organic substrate and the inorganic salt.

Spectroscopic Characterization

Authentic analytical data is paramount for confirming the structure and purity of a synthesized compound. While experimentally verified spectra for this compound are not widely published, a detailed analysis based on established spectroscopic principles provides a reliable guide for characterization.

¹H NMR Spectroscopy (Predicted)

(400 MHz, CDCl₃)

-

δ 7.45-7.40 (m, 2H): This multiplet corresponds to the two aromatic protons ortho to the bromine atom and ortho to the propyl chain (H-2 and H-4). Their signals will be complex due to coupling with each other and with H-6.

-

δ 7.25 (t, J = 7.8 Hz, 1H): This triplet represents the aromatic proton para to the bromine atom (H-5). It appears as a triplet due to coupling with the two adjacent ortho protons.

-

δ 7.20 (d, J = 7.7 Hz, 1H): This doublet (or more likely a multiplet) corresponds to the aromatic proton ortho to the bromine and meta to the propyl chain (H-6).

-

δ 2.95 (t, J = 7.2 Hz, 2H): This triplet is assigned to the two protons on the benzylic carbon (Ar-CH₂-), alpha to the aromatic ring. The triplet pattern arises from coupling to the adjacent methylene group.

-

δ 2.65 (t, J = 7.2 Hz, 2H): This triplet is assigned to the two protons on the carbon adjacent to the nitrile group (-CH₂-CN). It is coupled to the benzylic methylene group, resulting in a triplet.

¹³C NMR Spectroscopy (Predicted)

(100 MHz, CDCl₃)

-

δ 140.5: Quaternary aromatic carbon attached to the propyl chain (C-1).

-

δ 133.5: Aromatic CH carbon (C-6).

-

δ 131.5: Aromatic CH carbon (C-4).

-

δ 130.3: Aromatic CH carbon (C-5).

-

δ 127.0: Aromatic CH carbon (C-2).

-

δ 122.7: Quaternary aromatic carbon attached to the bromine atom (C-3).

-

δ 118.5: Nitrile carbon (-C≡N).

-

δ 31.5: Benzylic carbon (Ar-CH₂-).

-

δ 19.0: Methylene carbon adjacent to the nitrile (-CH₂-CN).

Infrared (IR) Spectroscopy

-

~2245 cm⁻¹: A sharp and strong absorption characteristic of the C≡N (nitrile) stretch. This peak is a key diagnostic feature.

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

3000-2850 cm⁻¹: Aliphatic C-H stretching from the two methylene groups.

-

1600-1450 cm⁻¹: Aromatic C=C ring stretching absorptions.

-

~1070 cm⁻¹ & ~780 cm⁻¹: Bending vibrations associated with the 1,3-disubstituted (meta) benzene ring.

-

~680 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic pair of peaks for the molecular ion due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance. This results in peaks at m/z ≈ 209 (for C₉H₈⁷⁹BrN) and m/z ≈ 211 (for C₉H₈⁸¹BrN) with a roughly 1:1 intensity ratio.

-

Major Fragment: A prominent fragment would be the loss of the nitrile group (·CN), leading to a fragment ion. Another likely fragmentation is the benzylic cleavage to form the 3-bromobenzyl cation.

Utility in Drug Development and Medicinal Chemistry

The true value of this compound lies in its capacity as a versatile intermediate. The nitrile and bromo- functionalities are not merely passive structural elements; they are reactive sites for strategic molecular elaboration. The nitrile group, in particular, is a valuable pharmacophore found in numerous approved drugs and serves as a precursor to other critical functional groups.

-

As a Bioisostere and Pharmacophore: The nitrile group is a bioisostere for functional groups like carbonyls and can act as a hydrogen bond acceptor. Its incorporation into a molecule can improve target binding affinity and modulate physicochemical properties.

-

Precursor to Primary Amines: The reduction of the nitrile group (e.g., with LiAlH₄ or catalytic hydrogenation) yields a primary amine, 3-(3-bromophenyl)propan-1-amine. This amine is a crucial functional group for building amides, sulfonamides, and other linkages common in pharmacologically active molecules.

-

Precursor to Carboxylic Acids: Acid- or base-catalyzed hydrolysis converts the nitrile to 3-(3-bromophenyl)propanoic acid. This introduces a carboxylic acid moiety, which is a common feature in drugs for interacting with biological targets or improving solubility.

-

Handle for Cross-Coupling: The aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions. This allows for the facile construction of C-C (e.g., Suzuki, Heck), C-N (Buchwald-Hartwig), and C-O bonds, enabling the connection of the bromophenyl core to other complex fragments, a key strategy in building a diverse chemical library for screening.

Conclusion

This compound represents a strategically valuable, yet underexplored, building block for chemical synthesis. Its dual functionality allows for orthogonal chemical modifications, providing chemists with a powerful tool for the rapid assembly of novel compounds. By understanding its synthesis, reactivity, and spectroscopic signatures, researchers in drug development and materials science can leverage this compound to accelerate the discovery of new chemical entities with tailored properties and functions.

References

- PubChem. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023.

- Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- ResearchGate. (2024). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- The Royal Society of Chemistry. (2021). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.

- ResearchGate. (2015). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

- MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- National Center for Biotechnology Information. (2022). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PubMed Central.

- Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of Medicinal Chemistry.

- Google Patents. (2020). EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride.

Sources

An In-depth Technical Guide to the Physical Properties of 3-(3-Bromophenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 3-(3-Bromophenyl)propanenitrile, a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies for the handling, characterization, and application of this compound.

Introduction: The Significance of a Versatile Nitrile Intermediate

This compound, also known as 3-(m-bromophenyl)propionitrile, is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a reactive nitrile group and a brominated aromatic ring, provides two distinct chemical handles for molecular elaboration. The nitrile moiety can be readily transformed into amines, carboxylic acids, or other functional groups, while the bromo-substituted phenyl ring is amenable to a wide range of cross-coupling reactions, enabling the construction of complex molecular architectures. Understanding the fundamental physical and chemical properties of this intermediate is paramount for its effective utilization in multi-step synthetic campaigns and for ensuring the reproducibility and scalability of chemical processes.

Core Physicochemical Properties

The reliable application of any chemical reagent begins with a thorough understanding of its fundamental physical constants. These properties dictate the appropriate conditions for storage, handling, and reaction setup. The known physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 376646-63-8 | [1] |

| Molecular Formula | C₉H₈BrN | [1] |

| Molecular Weight | 210.07 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 118 °C at 1 mmHg | [2] |

| Density | 1.42 g/cm³ | [2] |

Spectroscopic and Analytical Characterization

Accurate characterization of starting materials and intermediates is a cornerstone of scientific integrity in drug development and chemical research. While a complete, published set of experimental spectra for this compound is not available in the searched literature, the expected spectroscopic features can be inferred from the analysis of closely related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The protons on the disubstituted benzene ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.6 ppm). The two methylene groups of the propanenitrile chain will present as two distinct triplets in the aliphatic region (likely between δ 2.5-3.5 ppm) due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The spectrum is expected to show signals for the six aromatic carbons, with the carbon bearing the bromine atom shifted downfield. The nitrile carbon will have a characteristic chemical shift in the range of δ 115-125 ppm. The two methylene carbons will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying key functional groups within a molecule. For this compound, the most characteristic absorption band will be the nitrile (C≡N) stretch, which is typically observed as a sharp, medium-intensity peak in the region of 2220-2260 cm⁻¹. Other expected absorptions include C-H stretching vibrations for the aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations for the aromatic ring (around 1400-1600 cm⁻¹), and a C-Br stretching vibration at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

Synthetic Considerations and Methodologies

The synthesis of this compound can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency.

Synthesis from 3-(3-Bromophenyl)propanoic Acid

A common and reliable method for the preparation of nitriles is the dehydration of the corresponding primary amide.[4] This two-step sequence involves the conversion of a carboxylic acid to an amide, followed by dehydration.

Caption: Workflow for the synthesis of this compound from the corresponding carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of 3-(3-Bromophenyl)propanamide

-

To a solution of 3-(3-bromophenyl)propanoic acid in a suitable solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride or oxalyl chloride at 0 °C.

-

Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by IR spectroscopy, disappearance of the broad O-H stretch).

-

Carefully add the acid chloride solution to a cooled, concentrated solution of ammonium hydroxide.

-

Stir vigorously to ensure complete reaction.

-

Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

-

Purify the amide by recrystallization.

Step 2: Dehydration to this compound

-

Combine the 3-(3-bromophenyl)propanamide with a dehydrating agent such as phosphorus pentoxide or thionyl chloride.

-

Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC or GC).

-

After cooling, carefully quench the reaction mixture with ice-water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude nitrile by vacuum distillation or column chromatography.

Hydrocyanation of 3-Bromostyrene

The direct addition of hydrogen cyanide across the double bond of an alkene, known as hydrocyanation, is an industrially important method for nitrile synthesis.[5] This reaction is typically catalyzed by transition metal complexes, such as those of nickel.[5]

Caption: Synthesis of this compound via hydrocyanation of 3-bromostyrene.

Causality Behind Experimental Choices: The use of a nickel(0) catalyst is crucial for the activation of both the alkene and hydrogen cyanide. The choice of phosphite ligands on the nickel center can influence the regioselectivity and efficiency of the reaction. Lewis acid co-catalysts are sometimes employed to enhance the reaction rate.[5] Due to the high toxicity of hydrogen cyanide, this method is typically performed in specialized laboratory settings with appropriate safety precautions.

Purification and Quality Control

Ensuring the purity of this compound is critical for its use in subsequent synthetic steps, as impurities can lead to side reactions and lower yields of the desired product.

Purification Techniques

-

Recrystallization: For solid materials, recrystallization is a powerful purification technique. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

-

Vacuum Distillation: Given its relatively high boiling point, vacuum distillation is a suitable method for purifying liquid this compound or for removing volatile impurities from the solid.

-

Column Chromatography: Silica gel column chromatography can be employed to separate the desired product from non-volatile impurities or byproducts with different polarities.

Analytical Methods for Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of organic compounds. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a common starting point for method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis. It can be used to separate volatile impurities and confirm the identity of the main component by its mass spectrum.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: The compound is classified as an aquatic chronic hazard (Category 3).

-

Precautionary Statements: Avoid release to the environment.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound. Work in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. A thorough understanding of its physical properties, spectroscopic characteristics, and synthetic methodologies is essential for its effective and safe use in research and development. This guide provides a consolidated resource of the available technical information to support scientists and professionals in their work with this important chemical intermediate.

References

- Hydrocyanation - Wikipedia. URL: https://en.wikipedia.

- This compound , 98% , 376646-63-8 - CookeChem. URL: https://www.cookechem.com/product/3-(3-Bromophenyl)propanenitrile-376646-63-8.html

- 3-(4-Bromophenyl)propanenitrile - MySkinRecipes. URL: https://myskinrecipes.com/ingredients/3-4-bromophenyl-propanenitrile

- This compound AldrichCPR | Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds003023

- Catalytic Reversible Hydrocyanation - 2016 - Wiley Analytical Science. URL: https://analyticalscience.wiley.com/do/10.1002/sepspec.1706161

- 3-(3-bromophenyl)propanoic Acid | C9H9BrO2 | CID 2063862 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2063862

- 3-(3-Bromophenyl)-3-oxopropanenitrile - Matrix Scientific. URL: https://www.

- CAS 376646-63-8 3-(3-BROMOPHENYL)PROPIONITRILE - Alfa Chemistry. URL: https://www.alfa-chemistry.com/cas_376646-63-8.htm

- 3-(3-Bromophenyl)propionic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals. URL: https://www.thermofisher.

- 3-(3-Bromophenyl)propionic acid 96 42287-90-1 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/546590

- This compound analytical standard | Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/supelco/phr3426

- 3-(3-Bromophenyl)propionic acid, 97% - CymitQuimica. URL: https://www.cymitquimica.com/producto/A10657

- (3-bromophenyl)acetonitrile - ChemBK. URL: https://www.chembk.com/en/chem/(3-bromophenyl)acetonitrile

- How can propanoic acid be converted to propanenitrile? - Filo. URL: https://www.filo.com/neet-chemistry-en/how-can-propanoic-acid-be-converted-to-propanenitrile

- 3-Bromopropionitrile | C3H4BrN | CID 17020 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/17020

- (PDF) Hydrocyanation in Organic Synthesis - ResearchGate. URL: https://www.researchgate.

- 376646-63-8 Cas No. | this compound - Apollo Scientific. URL: https://www.apolloscientific.co.uk/cas/376646-63-8

- Mechanistic Studies on Hydrocyanation Reactions. URL: https://research.tue.

- (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/36023

- m-Bromocinnamic acid | C9H7BrO2 | CID 776461 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/776461

- An In-depth Technical Guide to 3-Bromopropionitrile: Properties, Synthesis, and Applications - Benchchem. URL: https://www.benchchem.

- Mechanistic insights into the hydrocyanation reaction - Pure. URL: https://pure.tue.nl/ws/portalfiles/portal/2880370/20091210_Glock_final.pdf

- 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2735611

- 70591-86-5 | 3-(3-Bromophenyl)-3-oxopropanenitrile - ChemScene. URL: https://www.chemscene.com/products/3-(3-Bromophenyl)-3-oxopropanenitrile-104975-29-3.html

- Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. URL: https://kanazawa-u.repo.nii.ac.jp/record/15286/files/sp_31_1_p1-8.pdf

- potential applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in organic synthesis - Benchchem. URL: https://www.benchchem.com/blog/potential-applications-of-2-4-bromo-3-methoxyphenyl-acetonitrile-in-organic-synthesis

- Formation of Propionitrile (III) and Acrylonitrile (IV) from Acetonitrile (I) and Methanol (II). URL: https://www.researchgate.

- Halogen-Bond-Promoted Direct Cross-Coupling of 2-Bromo- propionitrile Derivatives with Coumarins/Quinolinones: Synthesis and Transformation - ResearchGate. URL: https://www.researchgate.

Sources

- 1. This compound , 98% , 376646-63-8 - CookeChem [cookechem.com]

- 2. 376646-63-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 70591-86-5 Cas No. | 3-(3-Bromophenyl)-3-oxopropanenitrile | Matrix Scientific [matrixscientific.com]

- 4. askfilo.com [askfilo.com]

- 5. Hydrocyanation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 3-(3-Bromophenyl)propanenitrile

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(3-Bromophenyl)propanenitrile, a key organic building block. In the absence of extensive published solubility data, this document serves as a procedural and theoretical manual for researchers, scientists, and drug development professionals. It outlines the predicted solubility behavior based on molecular structure, provides detailed, field-proven protocols for experimental solubility determination using the gold-standard shake-flask method, and describes robust analytical quantification techniques, including High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility

This compound is an organic intermediate utilized in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The solubility of such a precursor is a fundamental physical property that governs its utility and application. In drug discovery and development, poor aqueous solubility can hinder formulation, lead to low or variable bioavailability, and complicate toxicological assessment.[1][2] Conversely, understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies (e.g., crystallization), and formulating stable stock solutions for screening assays.[2][3]

This guide is structured to empower the researcher with both the theoretical knowledge to predict solubility behavior and the practical, step-by-step methodologies to quantify it accurately. By establishing a robust solubility profile, researchers can accelerate development timelines, ensure the reliability of experimental results, and de-risk downstream applications.[3]

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its interaction with various solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | [Sigma-Aldrich] |

| Molecular Weight | 210.07 g/mol | [Sigma-Aldrich] |

| Appearance | Solid | [Sigma-Aldrich] |

| Boiling Point | 326.9 °C at 760 mmHg | [Alfa Chemistry] |

| Density | 1.42 g/cm³ | [Apollo Scientific] |

| Predicted XlogP | 2.6 | [PubChem] |

Principles of Solubility and Predicted Behavior

The solubility of this compound is dictated by the interplay of its two primary structural features: the bromophenyl ring and the propanenitrile tail. The guiding principle is "like dissolves like," where substances with similar intermolecular forces are more likely to be miscible.[1]

-

The Bromophenyl Group : This portion of the molecule is predominantly non-polar and hydrophobic. The aromatic ring contributes to van der Waals forces and potential π-π stacking interactions. The bromine atom, while electronegative, primarily adds to the molecular weight and size, further decreasing aqueous solubility.[4] Therefore, this group will favor dissolution in non-polar organic solvents (e.g., toluene, hexanes) and moderately polar aprotic solvents (e.g., dichloromethane, ethyl acetate).

-

The Propanenitrile Group (-CH₂CH₂C≡N) : The nitrile functional group (-C≡N) is highly polar due to the electronegativity of the nitrogen atom and the nature of the triple bond, creating a significant dipole moment.[5] This polarity allows for dipole-dipole interactions and makes the nitrogen atom a hydrogen bond acceptor.[6][7] This feature enhances solubility in polar solvents. While nitriles cannot hydrogen bond with themselves, they can accept hydrogen bonds from protic solvents like water or alcohols, which can improve solubility.[7]

Predicted Solubility Profile:

-

Aqueous Solubility : Expected to be very low. The large, non-polar bromophenyl group will dominate, overcoming the modest solubilizing effect of the polar nitrile group.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF) : Expected to have good to excellent solubility. These solvents can engage in dipole-dipole interactions with the nitrile group while also accommodating the non-polar aromatic ring.

-

Polar Protic Solvents (e.g., Ethanol, Methanol) : Expected to have moderate to good solubility. These solvents can act as hydrogen bond donors to the nitrile's nitrogen atom.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether) : Expected to have low to moderate solubility. The non-polar aromatic ring will interact favorably, but the highly polar nitrile group will be disfavored, limiting overall solubility.

The logical relationship between the molecule's structure and its expected solubility is depicted below.

Caption: Predicted solubility based on molecular functional groups.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution at a specific temperature. The Shake-Flask method is the most reliable and widely accepted technique for this measurement.[8][9]

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to ensure that true equilibrium is reached and accurately measured. The inclusion of multiple time points (e.g., 24h and 48h) serves as an internal validation; if the measured concentrations are consistent, it provides confidence that equilibrium has been achieved.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Acetone, Toluene)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis Spectrophotometer

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to add enough solid so that some remains undissolved at the end of the experiment, ensuring saturation. A starting point is ~10-20 mg per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial. Prepare at least three replicates for each solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours. For rigorous studies, a second set of samples should be equilibrated for 48 hours to confirm that equilibrium has been reached.[10]

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the experimental temperature for at least 1-2 hours to allow undissolved solids to settle.

-

Sampling: Carefully withdraw a portion of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the chosen analytical method (HPLC or UV-Vis). The dilution factor must be precisely recorded.

-

Quantification: Analyze the diluted filtrate using a pre-validated analytical method (detailed in Section 5) to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Report the results in units such as mg/mL, µg/mL, or molarity (mol/L).

The experimental workflow is visualized below.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification of Dissolved Solute

Accurate quantification of the solute in the saturated solution is essential. HPLC is the preferred method due to its specificity and sensitivity, while UV-Vis spectroscopy offers a simpler, high-throughput alternative if the compound has a suitable chromophore and no interfering excipients are present.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers superior specificity, separating the analyte of interest from any potential impurities or degradants before quantification.

Protocol for HPLC Method Development & Analysis:

-

Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard and effective choice for a molecule with the polarity of this compound.

-

Mobile Phase Selection:

-

Start with a simple binary mobile phase of Acetonitrile (ACN) and Water.

-

Due to the non-polar nature of the bromophenyl ring, a higher percentage of organic solvent will be required. Begin with an isocratic elution of 60:40 ACN:Water.

-

Adjust the ratio to achieve a retention time (k') between 2 and 10, ensuring good separation from the solvent front and a reasonable run time.

-

-

Detector Wavelength: The bromophenyl group is an excellent chromophore. Determine the wavelength of maximum absorbance (λ-max) by scanning a dilute solution of the compound from 200-400 nm using a UV-Vis spectrophotometer or a diode array detector (DAD) in the HPLC. The λ-max is expected to be around 254-270 nm.

-

Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the mobile phase.

-

Perform a serial dilution to create at least five calibration standards spanning the expected concentration range of the diluted solubility samples.

-

Inject each standard in triplicate and plot the peak area versus concentration.

-

Perform a linear regression. The calibration is valid if the correlation coefficient (r²) is > 0.999.

-

-

Sample Analysis:

-

Inject the diluted filtrate samples (from step 4.1.6).

-

Use the calibration curve equation to calculate the concentration in the diluted sample from its measured peak area.

-

Caption: Logical workflow for HPLC quantification.

UV-Vis Spectroscopy Method

This method is faster but less specific than HPLC. It is suitable for pure compounds in simple solvent systems.[11]

Protocol for UV-Vis Analysis:

-

Determine λ-max: Scan a dilute solution of the compound in the chosen solvent from 200-400 nm to find the wavelength of maximum absorbance.

-

Calibration Curve:

-

Prepare a stock solution and a series of at least five calibration standards as described for HPLC.

-

Measure the absorbance of each standard at the predetermined λ-max.

-

Plot absorbance versus concentration and perform a linear regression (r² > 0.99 is typically acceptable).

-

-

Sample Analysis:

-

Measure the absorbance of the diluted filtrate sample.

-

Ensure the absorbance falls within the linear range of the calibration curve (typically 0.1 - 1.0 AU). If not, adjust the dilution.

-

Use the Beer-Lambert law, via the calibration curve, to determine the concentration.[11]

-

Data Presentation

Solubility data should be presented clearly, including the solvent, temperature, and mean value with standard deviation from the replicates.

Table 1: Thermodynamic Solubility of this compound at 25 °C

| Solvent | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mol/L) |

| Water | [Experimental Value] | [+/-] | [Calculated Value] |

| PBS (pH 7.4) | [Experimental Value] | [+/-] | [Calculated Value] |

| Ethanol | [Experimental Value] | [+/-] | [Calculated Value] |

| Acetone | [Experimental Value] | [+/-] | [Calculated Value] |

| Acetonitrile | [Experimental Value] | [+/-] | [Calculated Value] |

| Toluene | [Experimental Value] | [+/-] | [Calculated Value] |

Conclusion

While direct, published quantitative solubility data for this compound is scarce, this guide provides the necessary theoretical and practical framework for its determination. By understanding the physicochemical drivers of solubility and applying the rigorous experimental and analytical protocols detailed herein, researchers can generate high-quality, reliable data. This information is invaluable for the effective use of this chemical intermediate in research and development, ensuring reproducibility and facilitating the successful advancement of scientific projects.

References

- This compound (C9H8BrN). PubChem. [Link]

- Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

- Applied Analytics, Inc. Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]

- Chemistry of Nitriles. Chemistry LibreTexts. [Link]

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Dissolution Technologies. [Link]

- Shake-Flask Solubility Assay. Bienta. [Link]

- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Preprints.org. [Link]

- Thermodynamic solubility.

- SOLUBILITY MEASUREMENTS.

- Ran, C., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

- Physical Properties of Nitriles. Chemistry LibreTexts. [Link]

- Kuramochi, H., et al. (2005). Water solubility and partitioning behavior of brominated phenols. Journal of Environmental Quality. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 4. academic.oup.com [academic.oup.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. longdom.org [longdom.org]

3-(3-Bromophenyl)propanenitrile safety data sheet

An In-Depth Technical Guide to the Safe Handling of 3-(3-Bromophenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound. As a brominated aryl nitrile, this compound presents a unique combination of chemical properties that necessitate careful risk assessment and management in a laboratory setting. This document is intended to empower researchers with the knowledge to work with this compound safely and effectively.

This compound is an organic compound that is integral to various synthetic pathways in medicinal chemistry and materials science.[1][2] Its core structure consists of a benzene ring substituted with a bromine atom and a propanenitrile group. Understanding its fundamental properties is the first step in a thorough safety evaluation.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | [3][4][5] |

| Molecular Weight | 210.07 g/mol | [3][4][5] |

| Appearance | Solid | [3] |

| CAS Number | 376646-63-8 | [4][5] |

| SMILES String | N#CCCC1=CC=CC(Br)=C1 | [4] |

Hazard Identification and GHS Classification

While a complete, standardized Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, a compilation of available data indicates the following hazards. It is crucial to treat this compound with care, recognizing the potential for both acute and chronic health effects, as well as environmental toxicity.

GHS Pictograms:

Signal Word: Warning[4]

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H312: Harmful in contact with skin.[4]

-

H412: Harmful to aquatic life with long lasting effects.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6]

-

P270: Do not eat, drink or smoke when using this product.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

-

P330: Rinse mouth.[4]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[6]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4][6]

-

P501: Dispose of contents/container in accordance with local regulations.[4][6]

Toxicological Profile and Exposure Risks

The primary toxicological concern with aryl nitriles stems from their potential to release cyanide in vivo.[8] While specific toxicological data for this compound is limited, the known hazards of similar compounds provide a basis for a cautious approach.

Exposure Routes and Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: Harmful if absorbed through the skin. May cause irritation.[4]

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: Harmful if swallowed.[4] Ingestion can lead to symptoms of cyanide poisoning, which include headache, dizziness, confusion, and in severe cases, respiratory arrest.

Experimental Workflow: Risk Assessment and Mitigation

A proactive approach to safety is paramount. The following workflow outlines a systematic process for risk assessment and the implementation of control measures.

Caption: Step-by-step workflow for responding to an exposure event involving this compound.

Detailed First-Aid Measures:

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [6][9]* After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [9][10]Remove contaminated clothing and shoes. Seek medical attention if irritation persists. [9][10]* After Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [6][11][10][12]Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [6][12]* After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. [6][9] Spill and Leak Procedures:

-

Minor Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for proper disposal.

-

-

Major Spills:

-

Evacuate the laboratory immediately.

-

Alert others in the vicinity and activate the fire alarm if necessary.

-

Contact your institution's emergency response team.

-

Disposal Considerations

Waste generated from the use of this compound must be handled as hazardous waste.

-

Waste Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to be released into the environment. [3]* Contaminated Packaging: Empty containers should be triple-rinsed and disposed of as hazardous waste.

Conclusion

This compound is a valuable research chemical that can be used safely with proper precautions. A thorough understanding of its potential hazards, coupled with the consistent application of robust safety protocols, is the cornerstone of responsible research. By integrating the principles outlined in this guide into your laboratory's standard operating procedures, you can create a safe environment for groundbreaking scientific discovery.

References

- New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-DIMETHYLAMINOACETONITRILE. [Link]

- PubChem. 3-(4-Bromophenyl)propanenitrile. [Link]

- Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. [Link]

- PubChem. 3-Bromopropionitrile. [Link]

- Princeton University Environmental Health and Safety. Hazardous Chemical Exposures. [Link]

- New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]

- Fiveable. Aryl Nitriles Definition. [Link]

- PubMed Central. Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. [Link]

- Chemistry Steps.

- Royal Society of Chemistry. Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. [Link]

- National Center for Biotechnology Information. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 376646-63-8|this compound|BLD Pharm [bldpharm.com]

- 5. This compound , 98% , 376646-63-8 - CookeChem [cookechem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 11. nj.gov [nj.gov]

- 12. ehs.princeton.edu [ehs.princeton.edu]

3-(3-Bromophenyl)propanenitrile IUPAC name

An In-depth Technical Guide to 3-(3-Bromophenyl)propanenitrile: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This compound is a bifunctional organic building block of significant interest to the pharmaceutical and agrochemical research sectors. Its structure, featuring a nucleophilic nitrile group and an aryl bromide handle amenable to modern cross-coupling reactions, offers substantial synthetic versatility. This guide provides a comprehensive technical overview of the compound, detailing its physicochemical properties, logical synthetic strategies, and robust characterization methodologies. As authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind protocol choices and highlights the compound's utility as a strategic intermediate in the synthesis of complex molecular architectures for drug discovery.

Core Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible science. This compound is a solid at room temperature, and its key identifiers and properties are summarized below. The presence of both a bromine atom and a nitrile group defines its chemical reactivity and potential applications.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-(3-Bromophenyl)propionitrile, 2-(3-Bromophenyl)ethyl cyanide | [1] |

| CAS Number | 376646-63-8 | |

| Molecular Formula | C₉H₈BrN | [2] |

| Molecular Weight | 210.07 g/mol | [2] |

| Appearance | Solid | [2] |

| Boiling Point | 118 °C at 1 mmHg | |

| SMILES | Brc1cccc(CCC#N)c1 | [2] |

| InChI Key | DCQWMXLVAOMQAN-UHFFFAOYSA-N | [2] |

Strategic Synthesis: A Protocol Grounded in Mechanistic Principles

While numerous synthetic routes can be envisioned, a robust and scalable approach is paramount for practical applications. A common strategy for forming the propanenitrile linkage to an aryl ring is through the cyanoethylation of a pre-formed organometallic nucleophile, such as a Grignard reagent. This approach is favored for its high reliability and the commercial availability of starting materials.

Retrosynthetic Analysis & Workflow Design

The target molecule can be disconnected at the C-C bond between the benzene ring and the propanenitrile side chain. This retrosynthetic step reveals a 3-bromophenyl synthon and a three-carbon nitrile-containing synthon. The most practical chemical equivalents are 3-bromophenylmagnesium bromide, a Grignard reagent, and acrylonitrile, which acts as a Michael acceptor.

Caption: Proposed workflow for the synthesis of this compound.

Field-Proven Experimental Protocol

This protocol is based on well-established principles of Grignard chemistry and conjugate addition.[3][4] The use of a copper(I) catalyst is critical for promoting the 1,4-conjugate (Michael) addition to acrylonitrile, thereby minimizing the competing 1,2-addition to the nitrile group.

Materials:

-

1,3-Dibromobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Acrylonitrile

-

Copper(I) Iodide (CuI)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.1 eq).

-

Add a single crystal of iodine to activate the magnesium surface.

-

In a separate flask, dissolve 1,3-dibromobenzene (1.0 eq) in anhydrous THF.

-

Add the dibromobenzene solution dropwise to the magnesium suspension. The reaction is exothermic and should initiate spontaneously, evidenced by bubbling and a color change. Maintain a gentle reflux with external cooling if necessary.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of 3-bromophenylmagnesium bromide.[3]

-

-

Copper-Catalyzed Michael Addition:

-

In a separate, flame-dried flask under an inert atmosphere, add copper(I) iodide (0.05 eq) and anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath).

-

Slowly add the freshly prepared Grignard reagent solution via cannula to the CuI suspension and stir for 15 minutes.

-

Add a solution of acrylonitrile (1.2 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

-

After addition, allow the reaction to warm slowly to room temperature and stir overnight.

-

-

Aqueous Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure this compound.

-

Structural Verification: A Multi-Technique Approach

Structural confirmation is non-negotiable. A combination of spectroscopic methods provides unambiguous evidence for the identity and purity of the synthesized compound. While specific spectra for this exact compound are not widely published, its expected spectroscopic signature can be reliably predicted based on fundamental principles and data from analogous structures.[5]

| Technique | Expected Signature |

| ¹H NMR | Aromatic Region (δ 7.1-7.5 ppm): 4H, complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring. Aliphatic Region: Two distinct triplets, each integrating to 2H. δ ~3.0 ppm (-CH₂-Ar) and δ ~2.7 ppm (-CH₂-CN). |

| ¹³C NMR | Nitrile (δ ~118 ppm): Quaternary carbon. Aromatic (δ 120-140 ppm): Six signals, including one C-Br signal. Aliphatic (δ ~30 ppm, ~18 ppm): Two signals corresponding to the ethyl bridge carbons. |

| IR Spectroscopy | C≡N Stretch: A sharp, medium-intensity peak at ~2245 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 210 and 212, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[6] |

Synthetic Utility: A Gateway to Molecular Complexity

The value of this compound lies in its dual reactivity, which allows for sequential or orthogonal functionalization. This positions it as a powerful intermediate for building complex molecules, a key requirement in drug discovery.

Caption: Key synthetic transformations of this compound.

-

Transformations of the Nitrile Group: The nitrile can be readily hydrolyzed under acidic or basic conditions to furnish the corresponding carboxylic acid. Alternatively, it can be reduced using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) to yield the primary amine.[7]

-

Reactions at the Aryl Bromide: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This enables the facile construction of C-C, C-N, and C-O bonds, which are fundamental transformations in medicinal chemistry. Reactions like the Suzuki, Heck, and Buchwald-Hartwig amination allow for the introduction of diverse aryl, vinyl, or amino substituents at the 3-position of the phenyl ring.[8]

Applications in Drug Discovery

While this specific molecule may serve as a niche building block, the 3-phenylpropanenitrile scaffold is a recurring motif in pharmacologically active compounds. Propanenitrile derivatives are used as key intermediates in the synthesis of complex pharmaceutical agents. For instance, related structures are employed in the synthesis of drugs like Remifentanil, where the propionitrile moiety is a precursor to a propanoate ester group.[9] The ability to modify both the aryl ring (via cross-coupling) and the side chain (via nitrile chemistry) allows for the systematic exploration of chemical space around this scaffold, a core activity in lead optimization.

Safety and Handling

Scientific integrity demands a commitment to safety. This compound should be handled with appropriate care in a well-ventilated chemical fume hood.

| Hazard Information | Handling & Storage Recommendations |

| GHS Classification: H412 - Harmful to aquatic life with long lasting effects.[2] | Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves. |

| Potential Hazards: May cause skin, eye, and respiratory irritation. The nitrile group can be a source of cyanide toxicity if metabolized or decomposed. | Handling: Avoid inhalation of dust and contact with skin and eyes. |

| Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids/bases. |

Conclusion

This compound is a strategically valuable synthetic intermediate whose true potential is realized through the orthogonal reactivity of its nitrile and aryl bromide functionalities. A thorough understanding of its synthesis, characterization, and chemical behavior, as detailed in this guide, empowers researchers to leverage this molecule for the efficient construction of novel compounds. Its utility as a versatile building block ensures its continued relevance in the demanding fields of pharmaceutical and materials science research.

References

- PrepChem.com. (2021). Synthesis of 3-[(3-bromophenyl)thio]propionitrile.

- Wikipedia. (2023). Heck reaction.

- PubChemLite. (n.d.). This compound (C9H8BrN).

- MySkinRecipes. (n.d.). 3-(4-Bromophenyl)propanenitrile.

- Wu, L., et al. (2012). Palladium-catalyzed carbonylative Heck reaction of aryl bromides with vinyl ethers to 3-alkoxy alkenones and pyrazoles. Chemistry, 18(16), 4827-31.

- Wikipedia. (2023). Phenylmagnesium bromide.

- Deshpande, R. M., et al. (2009). Kinetics of the Heck reaction in biphasic organic-ethylene glycol medium. ResearchGate.

- Iannelli, A., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry.

- Chemistry LibreTexts. (2023). Heck Reaction.

- Google Patents. (1964). US3161689A - Process for making grignard reagents.

- Wikipedia. (2023). Propionitrile.

- Google Patents. (2020). EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride.

- Google Patents / European Patent Office. (1984). EP 0119701 A1 - Grignard syntheses.

- PubChem. (n.d.). (3-Bromophenyl)acetonitrile.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 4. Phenylmagnesium Bromide | 100-58-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. 3-BROMOPROPIONITRILE(2417-90-5) 1H NMR spectrum [chemicalbook.com]

- 6. PubChemLite - this compound (C9H8BrN) [pubchemlite.lcsb.uni.lu]

- 7. Propionitrile - Wikipedia [en.wikipedia.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(3-Bromophenyl)propanenitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromophenyl)propanenitrile is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a brominated aromatic ring and a nitrile functional group, offers two reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as an intermediate in the development of novel therapeutics. As a senior application scientist, this document aims to synthesize technical data with practical insights to empower researchers in their drug discovery endeavors.

Nomenclature and Chemical Properties

The systematic IUPAC name for this compound is this compound. It is also commonly known by several synonyms.

Synonyms:

-

3-(3-Bromophenyl)propionitrile

-

Benzenepropanenitrile, 3-bromo-

-

2-(3-Bromophenyl)ethyl cyanide

A summary of its key chemical and physical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 376646-63-8 | [1] |

| Molecular Formula | C₉H₈BrN | [2][3][4] |

| Molecular Weight | 210.07 g/mol | [3] |

| Appearance | Solid | [3] |

| Boiling Point | 326.9°C at 760 mmHg | [1] |

| Flash Point | 151.5°C | [1] |

| Density | 1.416 g/cm³ | [1] |

| InChI Key | DCQWMXLVAOMQAN-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)CCC#N | [1][4] |

Synthesis of this compound: A Modern Approach

The synthesis of aryl nitriles has been a subject of extensive research, with modern methods focusing on efficiency, safety, and substrate scope. While traditional methods like the Sandmeyer and Rosenmund-von Braun reactions exist, they often require harsh conditions and stoichiometric amounts of toxic copper cyanide. A more contemporary and field-proven approach for the synthesis of this compound and its analogs is the palladium-catalyzed cyanation of aryl halides.

The Rationale for Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis due to their high efficiency, functional group tolerance, and milder reaction conditions. For the synthesis of aryl nitriles, this methodology offers several advantages over traditional routes:

-

Higher Yields and Selectivity: These reactions are often high-yielding and exhibit excellent chemoselectivity.

-

Milder Reaction Conditions: They typically proceed under much milder conditions, avoiding the high temperatures and harsh reagents of older methods.

-

Broader Substrate Scope: A wide variety of aryl and heteroaryl halides can be efficiently cyanated.

-

Use of Less Toxic Cyanide Sources: Modern protocols often employ less toxic and easier-to-handle cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), compared to highly toxic alkali metal cyanides.

The catalytic cycle for a typical palladium-catalyzed cyanation is a self-validating system, involving oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the active Pd(0) catalyst.

Experimental Protocol: Palladium-Catalyzed Cyanation of 3-Bromobenzyl Halide

This protocol provides a detailed, step-by-step methodology for the synthesis of a bromobenzyl cyanide, a close analog and potential precursor to this compound. This method can be adapted for the direct cyanation of 3-bromo-1-(2-haloethyl)benzene to yield the target compound.

Materials:

-

3-Bromobenzyl bromide

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Dimethylacetamide (DMAc), anhydrous

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, combine 3-bromobenzyl bromide (1.0 equiv), potassium ferrocyanide (0.5 equiv), palladium(II) acetate (0.02 equiv), and dppf (0.04 equiv).

-

Solvent Addition: Add anhydrous dimethylacetamide to the reaction vessel.

-

Reaction: Heat the mixture to 120°C and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired bromobenzyl cyanide.

Synthesis Workflow Diagram

Caption: A generalized workflow for the palladium-catalyzed synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery